molecular formula C23H24N2S B11625126 1-Benzyl-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea

1-Benzyl-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea

Cat. No.: B11625126
M. Wt: 360.5 g/mol
InChI Key: AINLUVNMAGKVHK-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea is an organic compound belonging to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea typically involves the reaction of appropriate isothiocyanates with amines. One common method is as follows:

    Starting Materials: Benzyl isothiocyanate, 4-methylphenylamine, and 2-phenylethylamine.

    Reaction: The reaction is carried out in a suitable solvent, such as dichloromethane or ethanol, under reflux conditions.

    Procedure: The isothiocyanate is added dropwise to a solution of the amines in the solvent. The mixture is then heated under reflux for several hours.

    Isolation: After completion of the reaction, the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiourea group can yield corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in solvents like ether or tetrahydrofuran.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions often conducted in acidic or basic media.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

1-Benzyl-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting proteases and other thiol-dependent enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of novel materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea depends on its specific application. In biological systems, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes, particularly those with thiol groups, thereby inhibiting their activity.

    Signal Modulation: Interacting with cellular signaling pathways, potentially affecting processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-phenylthiourea: Lacks the methylphenyl and phenylethyl substitutions, resulting in different chemical and biological properties.

    1-(4-Methylphenyl)-3-phenylthiourea: Similar structure but without the benzyl and phenylethyl groups.

    1-Benzyl-3-(2-phenylethyl)thiourea: Lacks the methylphenyl group, affecting its reactivity and applications.

Uniqueness

1-Benzyl-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. The combination of benzyl, methylphenyl, and phenylethyl groups enhances its ability to interact with various biological targets and participate in a wide range of chemical reactions.

Properties

Molecular Formula

C23H24N2S

Molecular Weight

360.5 g/mol

IUPAC Name

1-benzyl-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea

InChI

InChI=1S/C23H24N2S/c1-19-12-14-22(15-13-19)24-23(26)25(18-21-10-6-3-7-11-21)17-16-20-8-4-2-5-9-20/h2-15H,16-18H2,1H3,(H,24,26)

InChI Key

AINLUVNMAGKVHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N(CCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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